

(2-(Methylamino)phenyl)methanol: Emerging Applications in Materials Science

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Compound of Interest

Compound Name: (2-(Methylamino)phenyl)methanol

Cat. No.: B1346500

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(2-(Methylamino)phenyl)methanol, a bifunctional aromatic molecule, is gaining attention in materials science for its potential utility in the synthesis of functional polymers, the development of novel coordination complexes, and the modification of material surfaces. Its unique structure, featuring both a secondary amine and a primary alcohol, allows for a diverse range of chemical transformations, making it a versatile building block for creating advanced materials with tailored properties. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of **(2-(Methylamino)phenyl)methanol** is presented below.

Property	Value
Molecular Formula	C ₈ H ₁₁ NO
Molecular Weight	137.18 g/mol
Appearance	Solid
Melting Point	Not reported
Boiling Point	Not reported
Solubility	Soluble in various organic solvents
Key Functional Groups	Secondary Amine (-NHCH ₃), Primary Alcohol (-CH ₂ OH)

Application Notes

The dual functionality of **(2-(Methylamino)phenyl)methanol** opens up several avenues for its application in materials science.

Synthesis of Functional Polymers

The presence of both a hydroxyl and a secondary amine group allows **(2-(Methylamino)phenyl)methanol** to be incorporated into various polymer backbones or as a pendant group.

- As a Monomer/Co-monomer: It can potentially be used in step-growth polymerization reactions. The hydroxyl group can react with isocyanates to form polyurethanes or with carboxylic acids/acyl chlorides to form polyesters. The amine group can react with epoxides or acyl chlorides to form polyamines or polyamides, respectively. The resulting polymers would possess unique properties conferred by the aromatic ring and the pendant methylamino or hydroxymethyl group.
- As a Functional Initiator or Chain Transfer Agent: The reactive groups can be utilized to initiate polymerization of certain monomers, leading to polymers with a **(2-(Methylamino)phenyl)methanol**-derived end group. This is particularly relevant in controlled radical polymerization techniques.

- **Post-Polymerization Modification:** Polymers with reactive side chains (e.g., acyl chlorides, epoxides) can be functionalized with **(2-(Methylamino)phenyl)methanol** to introduce its specific functionalities onto the polymer scaffold.

Ligand for Coordination Complexes and Metal-Organic Frameworks (MOFs)

The nitrogen atom of the methylamino group and the oxygen atom of the hydroxyl group can act as a bidentate ligand, chelating to various metal ions. This property can be exploited in the following ways:

- **Synthesis of Coordination Polymers:** Reaction with metal salts can lead to the formation of one-, two-, or three-dimensional coordination polymers. The properties of these materials (e.g., magnetic, optical, catalytic) will be dependent on the choice of the metal ion and the coordination geometry.
- **Development of Metal-Organic Frameworks (MOFs):** While not a typical MOF linker due to its flexibility, derivatives of **(2-(Methylamino)phenyl)methanol** with additional coordinating groups could be designed to create porous MOFs with potential applications in gas storage, separation, and catalysis. The secondary amine within the pore environment could act as a basic catalytic site.

Surface Modification of Materials

The functional groups of **(2-(Methylamino)phenyl)methanol** can be used to covalently attach the molecule to the surface of various substrates, thereby altering their surface properties.

- **Grafting onto Oxide Surfaces:** The hydroxyl group can react with surface hydroxyls on materials like silica or titania through condensation reactions, often facilitated by silane coupling agents.
- **Modification of Carbon Materials:** The amino group can be used to functionalize carbon nanotubes or graphene oxide, improving their dispersibility and providing sites for further reactions.
- **Formation of Self-Assembled Monolayers (SAMs):** Thiol-derivatized versions of **(2-(Methylamino)phenyl)methanol** could form SAMs on gold surfaces, creating a functional

interface for sensor applications.

Experimental Protocols

The following are detailed, adaptable protocols for the potential use of **(2-(Methylamino)phenyl)methanol** in materials science, based on established methodologies for analogous compounds.

Protocol 1: Synthesis of a Polyurethane using **(2-(Methylamino)phenyl)methanol** as a Chain Extender

This protocol describes the synthesis of a polyurethane where **(2-(Methylamino)phenyl)methanol** acts as a chain extender, introducing aromaticity and functional groups into the polymer backbone.

Materials:

- Poly(ethylene glycol) (PEG), Mn = 2000 g/mol
- Hexamethylene diisocyanate (HDI)
- **(2-(Methylamino)phenyl)methanol**
- Dibutyltin dilaurate (DBTDL)
- Anhydrous N,N-dimethylformamide (DMF)
- Anhydrous diethyl ether

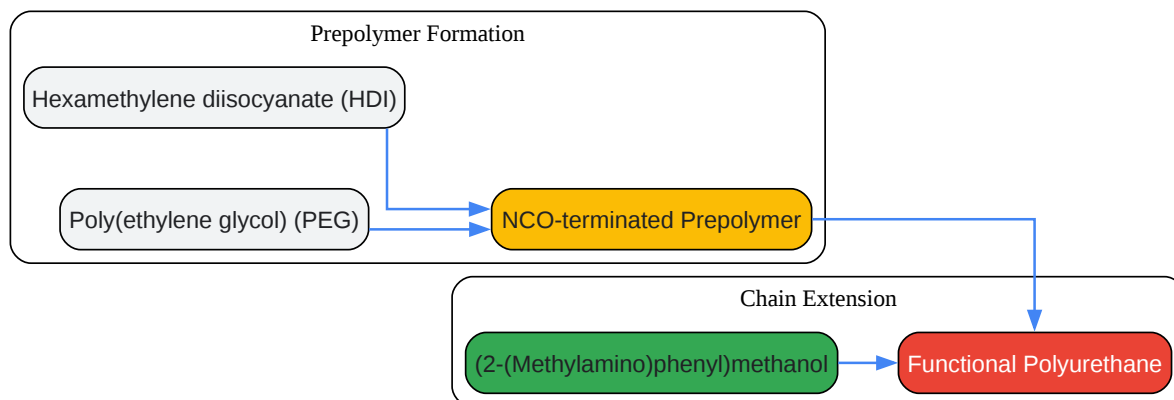
Procedure:

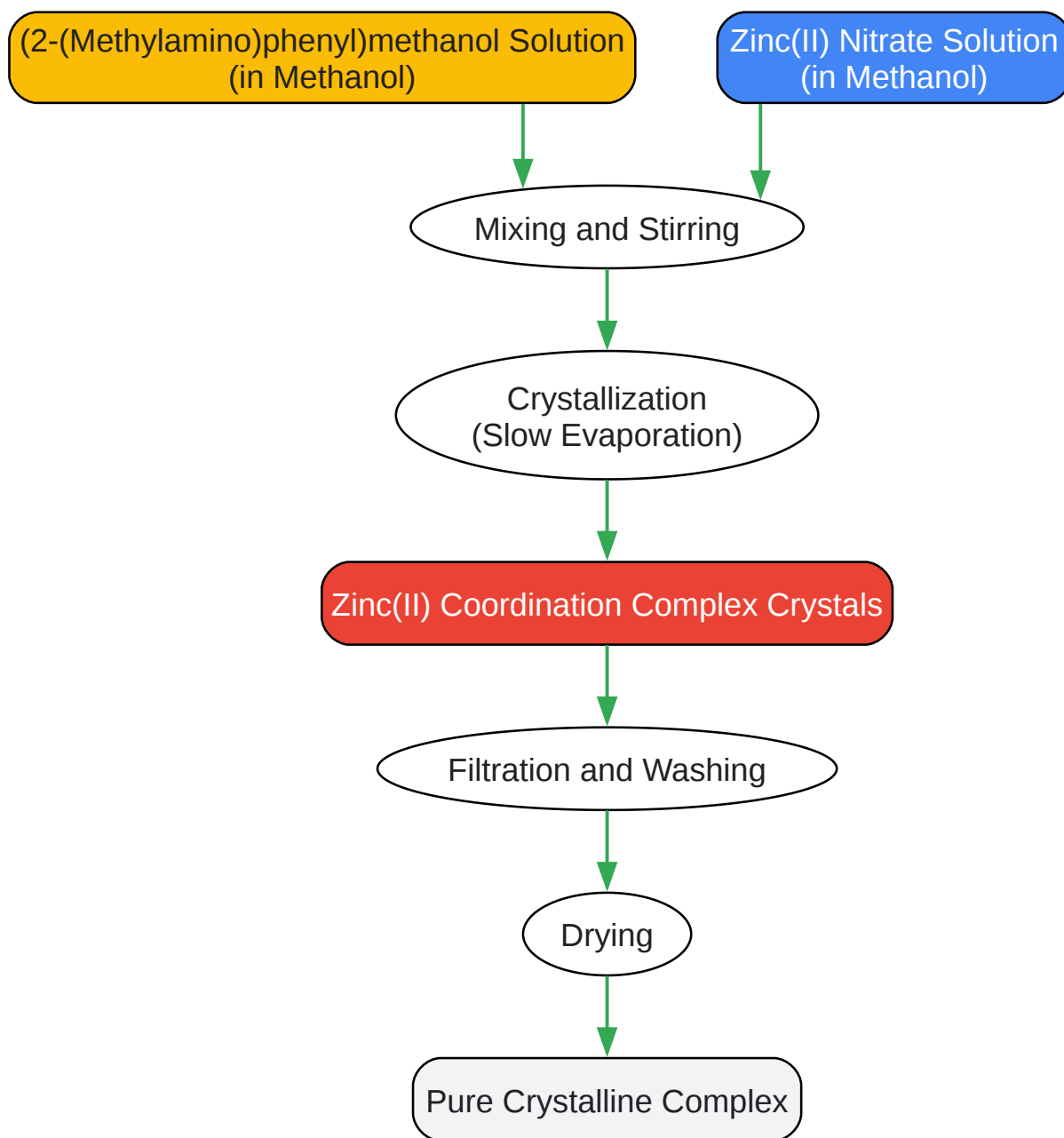
- Dry the PEG under vacuum at 80°C for 4 hours.
- In a three-necked round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the dried PEG in anhydrous DMF.
- Add HDI to the flask and stir the mixture at 70°C for 2 hours under a nitrogen atmosphere to form the prepolymer.

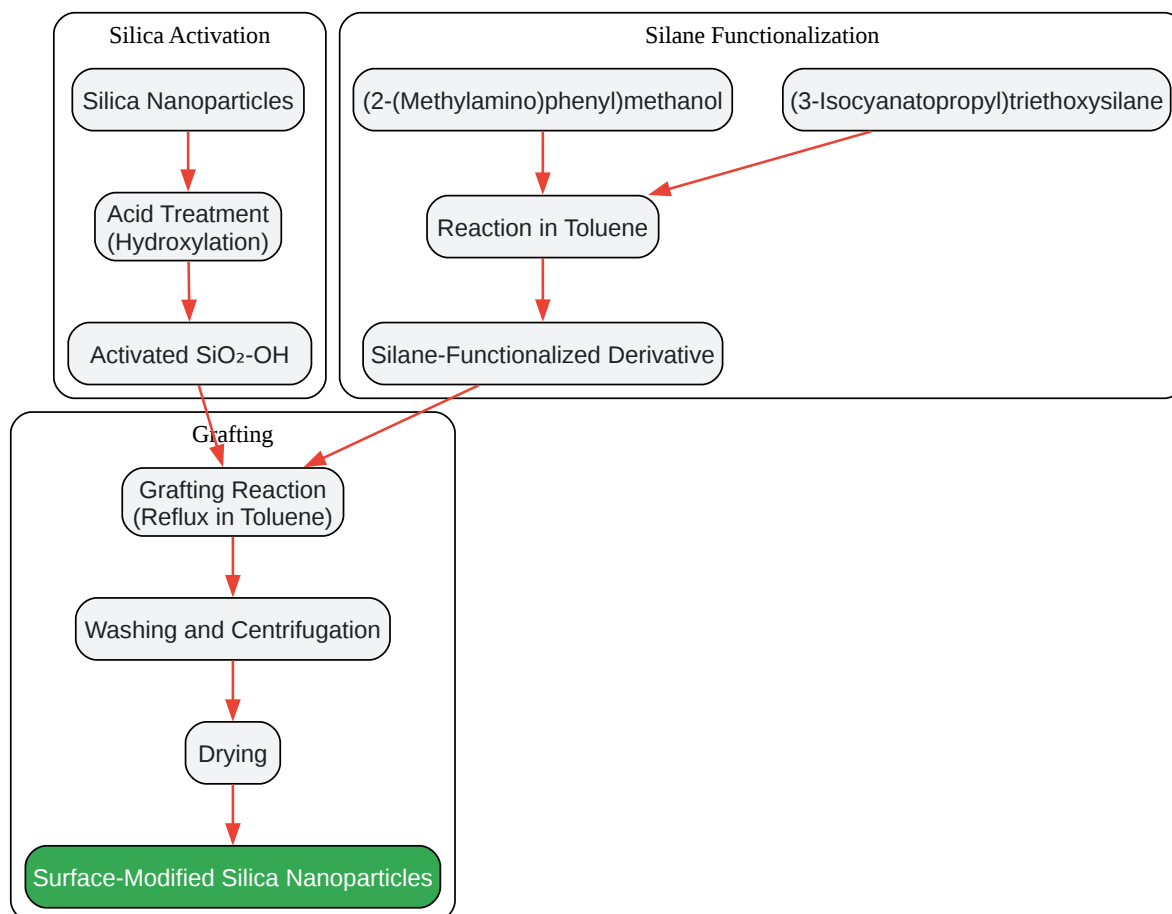
- In a separate flask, dissolve **(2-(Methylamino)phenyl)methanol** in anhydrous DMF.
- Cool the prepolymer solution to room temperature and add the **(2-(Methylamino)phenyl)methanol** solution dropwise with vigorous stirring.
- Add a catalytic amount of DBTDL to the reaction mixture.
- Continue stirring at room temperature for 24 hours.
- Precipitate the resulting polymer by pouring the reaction mixture into a large volume of cold, anhydrous diethyl ether.
- Filter the polymer and wash it thoroughly with diethyl ether.
- Dry the final polyurethane product under vacuum at 40°C.

Characterization:

- FTIR: To confirm the formation of urethane linkages and the incorporation of the aromatic monomer.
- ¹H NMR: To determine the composition of the copolymer.
- GPC: To determine the molecular weight and polydispersity of the polymer.







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